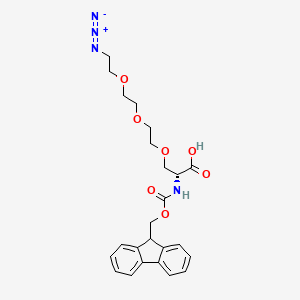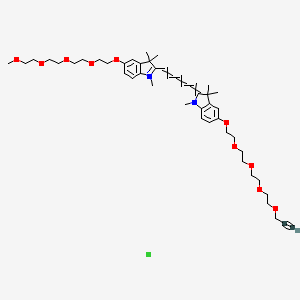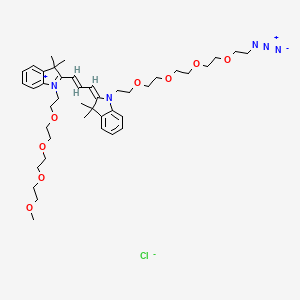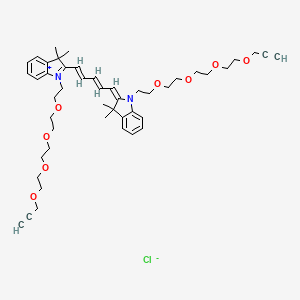
Oxygen(2-);titanium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OTI is a novel potent and selective inhibitor of aldose reductase.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Applications in Construction
Titanium dioxide (TiO2) is incorporated into white cement to create materials with photocatalytic properties that capture and degrade atmospheric pollutants. This degradation requires activation of TiO2 through ultraviolet radiation, as well as water and oxygen molecules, leading to the generation of hydroxyl radicals. Such materials can be self-cleaning, decomposing dirt, grease, and organic contaminants, which are then easily removed by water, such as rain. This application is particularly significant in the field of building materials and environmental conservation (Srivastava, Kumar, & Bansal, 2015).
Decontamination of Chemical Warfare Agents
TiO2's photocatalytic properties are effective in the decontamination of chemical warfare agents (CWAs). Under ultraviolet light irradiation, TiO2 produces active oxygen species that can decompose hazardous substances, including CWAs, under mild conditions. This application is vital in reducing the damage caused by potential terrorism and is a subject of ongoing research (Hirakawa et al., 2009).
Enhancing Photocatalytic Performance
Defective TiO2 with oxygen vacancies has been investigated for its enhanced photocatalytic performance. These defects, particularly oxygen vacancies, play a crucial role in the photocatalytic activity of TiO2, affecting its light absorption, charge transport, and surface adsorption. Various strategies for synthesizing defective TiO2 have been studied to improve its photocatalytic applications (Pan et al., 2013).
Surface Science and Catalysis
TiO2 is widely studied in surface science, particularly its single-crystalline system. Its bulk structure and defects significantly impact surface properties, influencing various technological applications, including catalysis, photochemistry, and sensing. The study of TiO2 surfaces contributes to understanding these applications and advancing related technologies (Diebold, 2003).
Oxygen Interaction and Sensing
Research on TiO2-anatase surfaces has shown that oxygen interaction plays a crucial role in catalytic oxidation reactions, chemical sensing, and photocatalysis. The formation of oxygen vacancies and their interaction with adsorbed O2 molecules are key to understanding these processes, affecting the material's reactivity and sensing capabilities (Setvín et al., 2013).
Detection and Analysis of Oxygen Vacancies
The physical and chemical properties of titanium oxide-based nanomaterials, like TiO2, depend significantly on crystal defects, with oxygen vacancies being the most common. Understanding and effectively introducing these vacancies are crucial in tuning the inherent properties of titanium oxides for various applications (Sarkar & Khan, 2019).
Oxygen Adsorption and Reactions
The adsorption and reaction of O2 on anatase TiO2 surfaces are fundamental in processes such as catalytic oxidation and photocatalysis. Understanding the nature of adsorbed oxygen species and their interactions with the TiO2 surface is essential for optimizing these processes (Li et al., 2014).
Biomedical Applications
TiO2 films synthesized by dual plasma deposition have significant biomedical applications. Their physicochemical and dielectric properties play a crucial role in enhancing the biocompatibility and corrosion resistance of biomedical devices made from titanium and its alloys (Leng et al., 2002).
Eigenschaften
Produktname |
Oxygen(2-);titanium(2+) |
|---|---|
Molekularformel |
C11H8N4O3 |
Molekulargewicht |
244.21 |
IUPAC-Name |
oxygen(2-);titanium(2+) |
InChI |
InChI=1S/O.Ti/q-2;+2 |
InChI-Schlüssel |
QCXGAVTUFVFJIT-UHFFFAOYSA-N |
SMILES |
[O-2].[Ti+2] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
OTI |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







